
Acetone 2,4-Dinitrophenylhydrazone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Acetone 2,4-Dinitrophenylhydrazone-d3 is a stable isotope-labeled compound with the molecular formula C9H7D3N4O4 and a molecular weight of 241.22 g/mol . This compound is used primarily in research settings, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications.
科学的研究の応用
Acetone 2,4-Dinitrophenylhydrazone-d3 is used in various scientific research applications, including:
作用機序
Target of Action
Acetone 2,4-Dinitrophenylhydrazone-d3 is the deuterium labeled Acetone 2,4-dinitrophenylhydrazone It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Mode of Action
It’s known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the compound may interact with its targets and induce changes in a manner similar to its non-deuterated counterpart, Acetone 2,4-Dinitrophenylhydrazone.
Biochemical Pathways
The incorporation of deuterium into drug molecules is known to potentially affect their pharmacokinetic and metabolic profiles , which could imply an impact on various biochemical pathways.
Pharmacokinetics
It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic profiles . This suggests that the compound’s bioavailability could be influenced by its deuterium labeling.
Result of Action
The use of deuterium labeling in drug molecules is known to potentially affect their pharmacokinetic and metabolic profiles , which could result in altered molecular and cellular effects compared to their non-deuterated counterparts.
Action Environment
It’s known that the compound is stable at room temperature in the continental us , suggesting that its action, efficacy, and stability could potentially be influenced by environmental conditions such as temperature.
Safety and Hazards
Acetone 2,4-Dinitrophenylhydrazone-d3 is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
生化学分析
Biochemical Properties
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process
Molecular Mechanism
It is known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs
準備方法
Synthetic Routes and Reaction Conditions
Acetone 2,4-Dinitrophenylhydrazone-d3 is synthesized through a nucleophilic addition-elimination reaction. The reaction involves the addition of 2,4-dinitrophenylhydrazine to acetone, followed by the elimination of water to form the hydrazone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of stable isotope-labeled precursors to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions
Acetone 2,4-Dinitrophenylhydrazone-d3 primarily undergoes nucleophilic addition-elimination reactions. It can also participate in condensation reactions, where two molecules join together with the loss of water .
Common Reagents and Conditions
Reagents: 2,4-dinitrophenylhydrazine, acetone, methanol, sulfuric acid.
Conditions: The reaction is typically carried out at room temperature in a methanol and sulfuric acid solution.
Major Products
The major product of the reaction between acetone and 2,4-dinitrophenylhydrazine is this compound, with water as a byproduct .
類似化合物との比較
Similar Compounds
Acetone 2,4-Dinitrophenylhydrazone: The non-deuterated version of the compound, with similar chemical properties but without the stable isotope labeling.
Crotonaldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3: Another stable isotope-labeled compound used in similar research applications.
Uniqueness
Acetone 2,4-Dinitrophenylhydrazone-d3 is unique due to its stable isotope labeling, which allows for more precise and accurate analytical measurements in research applications. The incorporation of deuterium atoms enhances the compound’s stability and provides distinct advantages in studies involving mass spectrometry and other analytical techniques .
特性
IUPAC Name |
2,3,5-trideuterio-4,6-dinitro-N-(propan-2-ylideneamino)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3/i3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIXYAIGWMAGIB-QGZYMEECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NN=C(C)C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
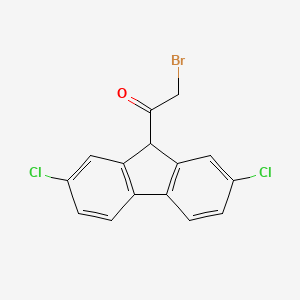
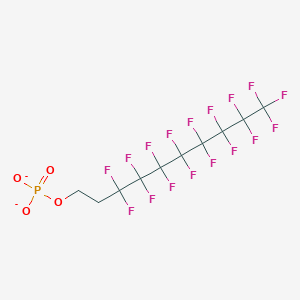

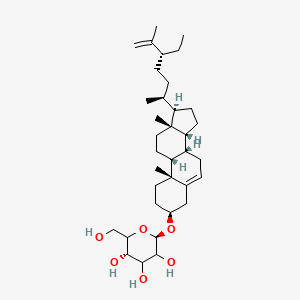
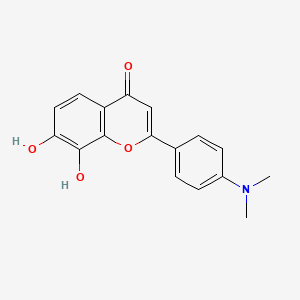
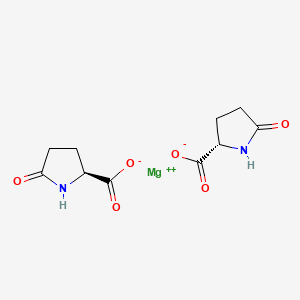
![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)

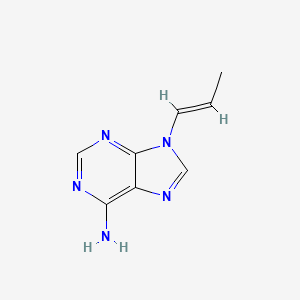
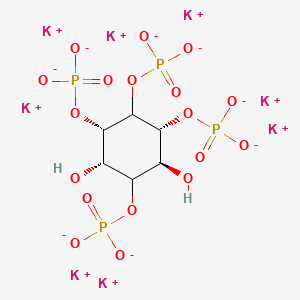
![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)
